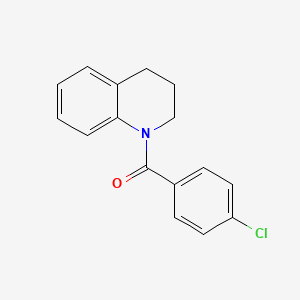

![molecular formula C21H18FNO2 B5572602 N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide belongs to a class of organic compounds known as acetamides, characterized by the presence of an acetamide group attached to aromatic rings. Compounds in this class often exhibit a wide range of biological activities and are of interest in the development of new pharmaceuticals and materials.

Synthesis Analysis

Synthesis of acetamide derivatives typically involves the acylation of aromatic amines with acyl chlorides or anhydrides in the presence of a base. For example, novel acetamides with anti-inflammatory activity were synthesized by reacting pyrazole derivatives with substituted acetamides, highlighting the versatility of acetamide synthesis routes (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the crystal structure of a dibromo-N-(4-fluorophenyl)acetamide was determined, revealing hydrogen bonding and the spatial arrangement of the molecule (Xiangjun Qian et al., 2012).

Scientific Research Applications

Antimicrobial Properties

Research on oxazolidinones, a class of antimicrobial agents, highlights the unique mechanism of bacterial protein synthesis inhibition. Although not directly naming N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, the study on similar oxazolidinone analogs, U-100592 and U-100766, demonstrates significant in vitro antibacterial activities against clinically important pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species. These findings suggest the potential of structurally related compounds in antimicrobial therapy (Zurenko et al., 1996).

Photoreactivity Studies

A study on the photoreactivity of flutamide, a structurally related compound, in different solvents reveals the potential for photo-induced chemical transformations. This research may provide insights into the photostability and phototoxicity of similar acetamide derivatives, including N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide, which is crucial for the development of drugs and chemicals exposed to light (Watanabe et al., 2015).

Herbicide and Pesticide Development

The synthesis and evaluation of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity highlight the versatility of acetamide derivatives in developing new compounds with specific biological properties. This research might indicate the broader applicability of N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide in creating novel therapeutic agents (Sunder & Maleraju, 2013).

Antiepileptic Drug Development

Investigations into DSP-0565, a broad-spectrum antiepileptic drug candidate, illustrate the potential for acetamide derivatives in the treatment of epilepsy. Although not the exact compound, the study showcases the chemical framework's capacity for neurological applications, suggesting a possible research avenue for N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide (Tanaka et al., 2019).

properties

IUPAC Name |

N-(2-fluorophenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)25-14-21(24)23-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLBSVAWSXNPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572525.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)